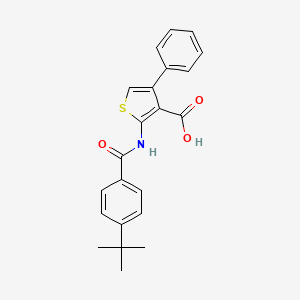

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-tert-ブチルベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸は、チオフェン誘導体のクラスに属する有機化合物です。チオフェンは、芳香族性を有する硫黄含有複素環化合物であり、化学および材料科学の様々な分野で広く利用されています。

2. 製法

合成経路および反応条件

2-(4-tert-ブチルベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。

チオフェン核の形成: チオフェン環は、ケトン、シアノアセトアミド、元素硫黄の縮合を含むゲバルト反応によって合成できます。

フェニル基の導入: フェニル基は、鈴木・宮浦カップリング反応を介して導入できます。この反応では、フェニルボロン酸が、パラジウム触媒の存在下でハロゲン化チオフェン誘導体と反応します.

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われ、高い収率と純度を確保するために、連続フロー反応器と最適化された反応条件が使用されます。自動合成および精製システムの使用は、工業規格を満たすために不可欠です。

3. 化学反応解析

反応の種類

酸化: チオフェン環は、酸化反応を起こすことができ、通常はスルホキシドまたはスルホンを生成します。

還元: カルボン酸基の還元により、対応するアルコールが生成されます。

置換: チオフェン環では、求電子置換反応が起こることができ、さらに官能基化することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)およびm-クロロ過安息香酸(m-CPBA)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

置換: 臭素(Br₂)や塩素化剤などの求電子試薬は、穏やかな条件下で使用できます。

主な生成物

酸化: スルホキシドおよびスルホン。

還元: アルコール誘導体。

置換: ハロゲン化チオフェン誘導体。

4. 科学研究への応用

化学

化学において、2-(4-tert-ブチルベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、様々な官能基化を可能にし、新しい材料および触媒の開発において価値があります。

生物学

生物学的研究では、この化合物は、チオフェン誘導体と生体高分子の相互作用を研究するために使用できます。その構造的特徴により、酵素阻害およびタンパク質結合の調査のための候補となります。

医学

医薬品化学では、この化合物は、抗炎症作用および抗癌作用の可能性について調査されています。 tert-ブチルベンゾイルアミド基の存在は、特定の薬物の選択性と効力を高めることが知られています .

産業

産業セクターでは、この化合物は、有機半導体および導電性ポリマーの開発に使用できます。チオフェンコアは優れた電子特性を提供するため、有機エレクトロニクスおよび光起電力における用途に適しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

Chemistry

In chemistry, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.

Medicine

In medicinal chemistry, the compound is explored for its potential anti-inflammatory and anticancer properties. The presence of the tert-butylbenzamido group is known to enhance the selectivity and potency of certain drugs .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its thiophene core provides excellent electronic properties, making it suitable for applications in organic electronics and photovoltaics.

作用機序

2-(4-tert-ブチルベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。医薬品用途では、炎症経路または癌細胞増殖に関与する酵素を阻害する可能性があります。tert-ブチルベンゾイルアミド基は、これらの標的に対する結合親和性と選択性を高め、チオフェン環は全体の安定性と電子特性に貢献します。

類似化合物との比較

類似化合物

- 2-(4-メチルベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸

- 2-(4-クロロベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸

- 2-(4-メトキシベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸

独自性

類似の化合物と比較して、2-(4-tert-ブチルベンゾイルアミド)-4-フェニルチオフェン-3-カルボン酸は、tert-ブチル基の存在によりユニークです。このかさ高い置換基は、化合物の立体的な性質と電子特性に大きな影響を与える可能性があり、様々な用途における安定性と選択性を高めます。tert-ブチル基は、医薬品用途における化合物の生物学的利用能と膜透過性を向上させる可能性のある、脂溶性を高めます。

特性

分子式 |

C22H21NO3S |

|---|---|

分子量 |

379.5 g/mol |

IUPAC名 |

2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |

InChIキー |

SBKLQRORXWIPGJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)

![1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)

![4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12162880.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)

![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)

methanone](/img/structure/B12162915.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)

![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)

![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)

![{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)